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Compound of Interest

Compound Name: Methyl 2-isocyanatobenzoate

Cat. No.: B167905

An In-depth Technical Guide on the Core Structural Features of 2-Isocyanatobenzoate Esters

Abstract

2-Isocyanatobenzoate esters are a class of bifunctional organic compounds that incorporate
both an ester and a highly reactive isocyanate group on a benzene ring in an ortho
arrangement. This unique structural combination makes them valuable intermediates in the
synthesis of a wide range of compounds, from polymers to complex pharmaceutical agents.[1]
The isocyanate moiety serves as a potent electrophile for nucleophilic addition reactions, while
the ester group provides a handle for further modification or can influence the molecule's
physicochemical properties. This guide delves into the key structural features, physicochemical
and spectroscopic properties, synthetic methodologies, and applications of 2-
isocyanatobenzoate esters, with a particular focus on their relevance to researchers and
professionals in drug development.

Core Structural Features

The fundamental structure of 2-isocyanatobenzoate esters consists of a benzene ring
substituted at the C1 and C2 positions with an ester group (-COOR’) and an isocyanate group
(-N=C=0), respectively.

Key features include:

e Aromatic Scaffold: The benzene ring provides a rigid, planar core.
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o Ester Group: This group, comprising a carbonyl and an ether linkage, can be varied (e.g.,
methyl, ethyl) to modulate properties like solubility and reactivity.[2]

 Isocyanate Group: This highly reactive functional group (-N=C=0) is the primary site for
chemical transformations, readily reacting with nucleophiles such as alcohols, amines, and
water.[1][3] Its reactivity is central to the utility of these compounds as synthetic
intermediates.[1][4]

o Ortho Substitution: The adjacent positioning of the ester and isocyanate groups can lead to
intramolecular interactions and steric effects that influence the molecule's conformation and
reactivity profile.

Caption: General chemical structure of a 2-isocyanatobenzoate ester.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these esters are dictated by their constituent
functional groups. While data for a wide range of these compounds is sparse, information for
representative examples like the methyl and ethyl esters is available.

Physicochemical Data

The following table summarizes key physicochemical properties for common 2-
isocyanatobenzoate esters.
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Methyl 2- Ethyl 2-
Property . .

isocyanatobenzoate isocyanatobenzoate
CAS Number 1793-07-3[1] 76393-16-3[5][6]
Molecular Formula CoH7NO3[1] C10H9NO3[5][7]
Molecular Weight 177.16 g/mol [1] 191.19 g/mol [8]

Colorless to pale yellow ) ]
Appearance o Data not widely available

liquid[1]
Melting Point Not specified 29 °C[8]

COC(=0)C1=CC=CC=CIN=C CCOC(=0)C1=CC=CC=C1N=
SMILES

=0[1] C=0[7]

N HXVGHXDQGUPUKY-

InChlKey Not specified

UHFFFAOYSA-N[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2-isocyanatobenzoate esters. The
key diagnostic signals are the strong, sharp absorbance of the isocyanate group in infrared (IR)
spectroscopy and the characteristic shifts of the aromatic and ester protons in nuclear magnetic
resonance (NMR) spectroscopy.
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Characteristic

Spectroscopy Feature . Reference
Signal
R Isocyanate (-N=C=0) Strong, sharp band at
Stretch ~2260 cm™!
Strong band at ~1730-
Ester (C=0) Stretch 1715 cm~1 (a, B- [10]
unsaturated)
Two or more bands in
Ester (C-O) Stretch the 1300-1000 cm™1 [10][11]
region
) Multiplets in the & 7.0-
1H NMR Aromatic Protons [12]

8.0 ppm range

Singlet around & 3.9

Ester (O-CHs) Protons [12]
ppm
Quartet around o 4.4
Ester (O-CH2CH5) ] General NMR
ppm and Triplet o
Protons Principles

around 6 1.4 ppm

13C NMR

Isocyanate Carbon (-
N=C=0)

Signal around & 126
ppm

[9]

Ester Carbonyl

Signal around & 165-

[91[13]
Carbon 170 ppm
) Signals in the & 120-
Aromatic Carbons [9][12]
140 ppm range
Signals in the 6 14-65
Ester Alkyl Carbons [O1[13]

ppm range

Application in Drug Development

In the pharmaceutical industry, 2-isocyanatobenzoate esters serve as versatile chemical
intermediates.[1][14] Their bifunctional nature allows for the construction of complex molecular
architectures.
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o Scaffold Synthesis: The reactive isocyanate group is used to link the benzoate core to other
molecules, often containing amine or hydroxyl groups, to form urea or carbamate linkages,
respectively. These linkages are common in many drug structures.

o Prodrug Strategies: Ester groups are frequently incorporated into drug molecules to create
prodrugs.[15] An ester prodrug can improve a drug's properties, such as solubility or oral
bioavailability.[16][17][18] Once in the body, endogenous enzymes like esterases can cleave
the ester bond, releasing the active pharmaceutical ingredient (API). While 2-
isocyanatobenzoate itself is a reactive intermediate, the principles of ester prodrugs are a
key consideration in this field.
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|
:catalyzes
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(e.g., Drug-O-CO-Ar)

Oral
Administration

Hydrolysis

Active Drug
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Caption: Conceptual pathway of an ester prodrug activation in the body.

Experimental Protocols
Synthesis of Methyl 2-Isocyanatobenzoate

This protocol is adapted from established methods for synthesizing isocyanates from amino
esters using a phosgene equivalent like triphosgene.[9] The starting material is methyl
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anthranilate (methyl 2-aminobenzoate).

Materials:

Methyl anthranilate

Triphosgene (handle with extreme caution in a fume hood)
Methylene chloride (CH2Clz2)

Saturated aqueous sodium bicarbonate (NaHCO3)
Magnesium sulfate (MgSOa)

Ice bath, three-necked round-bottomed flask, mechanical stirrer, separatory funnel, rotary
evaporator.

Procedure:

A three-necked, round-bottomed flask is charged with methylene chloride (100 mL),
saturated aqueous sodium bicarbonate (100 mL), and methyl anthranilate (e.g., 25.5 mmol).

[9]
The biphasic mixture is cooled in an ice bath and stirred vigorously.[9]

Triphosgene (0.33 equivalents, e.g., 8.42 mmol) is added carefully in a single portion.[9]
Caution: Phosgene gas may be evolved. This step must be performed in a well-ventilated
fume hood.

The reaction mixture is stirred in the ice bath for approximately 15-30 minutes.[9]

The mixture is transferred to a separatory funnel. The organic layer is collected, and the
agueous layer is extracted three times with small portions of methylene chloride.[9]

The combined organic layers are dried over anhydrous magnesium sulfate (MgSOa), filtered,
and concentrated under reduced pressure using a rotary evaporator to yield the crude
product.[9]
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 Purification can be achieved via vacuum distillation to afford pure methyl 2-
isocyanatobenzoate as a colorless to pale yellow oil.[9]
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Caption: Experimental workflow for the synthesis of methyl 2-isocyanatobenzoate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

o Sample Preparation: A small drop of the neat liquid product is applied directly to the crystal of
an ATR-FTIR spectrometer.[12]
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e Analysis: Acquire the spectrum and look for the characteristic strong, sharp peak for the -
N=C=0 stretch around 2260 cm~* and the strong C=0 ester peak around 1720 cm~1. The
absence of N-H stretches (around 3300-3500 cm~?) from the starting material indicates a
complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.6 mL of a deuterated
solvent (e.g., CDCI3) in a5 mm NMR tube.[12]

e Analysis: Acquire *H and 3C NMR spectra. Confirm the presence of signals corresponding to
the aromatic protons, the ester alkyl group, and the various carbon environments. The
integration of the proton signals should match the expected ratio.

Safety Considerations

Isocyanates, including 2-isocyanatobenzoate esters, are hazardous chemicals. They are potent
respiratory and skin sensitizers and can cause severe irritation.[1] All manipulations should be
carried out in a well-ventilated chemical fume hood, and appropriate personal protective
equipment (gloves, safety glasses, lab coat) must be worn.[1]

Conclusion

2-Isocyanatobenzoate esters are characterized by the ortho-disposition of a highly reactive
isocyanate group and a tunable ester functionality on an aromatic ring. These structural
features make them powerful and versatile intermediates in organic synthesis. For
professionals in drug discovery and development, these compounds offer a gateway to novel
molecular entities through the strategic reactivity of the isocyanate group, while the ester
provides a classic tool for prodrug design and property modulation. A thorough understanding
of their synthesis, reactivity, and spectroscopic signatures is essential for their effective and
safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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